N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride
Overview
Description
SRT 1720 (dihydrochloride) is an experimental drug that was studied by Sirtris Pharmaceuticals. It is intended as a small-molecule activator of the sirtuin subtype SIRT1. The compound has been studied in animals, but its safety and efficacy in humans have not been established . SRT 1720 (dihydrochloride) is known for its potential to improve insulin sensitivity, lower plasma glucose levels, and increase mitochondrial and metabolic function .
Preparation Methods
The synthesis of SRT 1720 (dihydrochloride) involves several steps. The synthetic route typically includes the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the quinoxaline-2-carboxamide moiety. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
SRT 1720 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SRT 1720 (dihydrochloride) can undergo substitution reactions where certain groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
SRT 1720 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of sirtuin enzymes and their role in various biochemical pathways.
Biology: The compound is used to investigate the effects of sirtuin activation on cellular processes such as aging, metabolism, and stress response.
Medicine: SRT 1720 (dihydrochloride) has been studied for its potential therapeutic effects in metabolic diseases, obesity, and diabetes.
Mechanism of Action
SRT 1720 (dihydrochloride) exerts its effects by selectively activating the sirtuin subtype SIRT1. SIRT1 is a NAD±dependent protein and histone deacetylase that plays an important role in numerous biological processes. The activation of SIRT1 by SRT 1720 (dihydrochloride) leads to the deacetylation of various target proteins, which in turn affects cellular processes such as metabolism, stress response, and aging . The compound exhibits lower potency towards SIRT2 and SIRT3 .
Comparison with Similar Compounds
SRT 1720 (dihydrochloride) is compared with other similar compounds such as:
SRT2104: Another SIRT1 activator that reached Phase II human trials for metabolic diseases.
SRT-647: A related compound studied for its effects on sirtuin activation.
SRT-1460: Another compound in the same class with similar properties.
SRT-2183: A compound with similar sirtuin-activating properties. SRT 1720 (dihydrochloride) is unique in its specific activation of SIRT1 and its potential therapeutic effects in metabolic diseases and aging.
Properties
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.2ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTKUVUFMWOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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